Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Overview
Description
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is a chemical compound that serves as a key intermediate in various synthetic pathways for the construction of complex organic molecules. It is particularly relevant in the synthesis of naphtho[2,3-d]isoxazole derivatives, dihydronaphthalenes, and terpenoids, which have applications in medicinal chemistry and materials science.
Synthesis Analysis
The synthesis of structurally diverse naphtho[2,3-d]isoxazole derivatives from methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate has been achieved through a base-promoted 1,3-dipolar cycloaddition reaction with nitrile oxides. This method provides high yields and excellent regio- and diastereoselectivities under mild conditions . Additionally, an efficient route for synthesizing methyl (-)-1,4a-dimethyl-5-oxodecahydronaphthalene-1-carboxylate, a related compound, involves the asymmetric reduction of a σ-symmetrical 1,3-cyclohexanedione derivative using baker's yeast .
Molecular Structure Analysis
The molecular structure of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate is characterized by the presence of both alicyclic and aromatic fragments, which influence its reactivity and the regioselectivity of its reactions. Quantum chemical studies have been used to substantiate the regioselectivity of bromination reactions on this compound .
Chemical Reactions Analysis
The compound undergoes various chemical reactions, including bromination at specific positions on the benzannelated ring, which has been experimentally confirmed and is supported by quantum chemical studies . Furthermore, it is involved in radical carbon-carbon σ-bond acetmethylation/arylation reactions, which are part of a difunctionalization method that builds two new carbon-carbon bonds .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate are not detailed in the provided papers, its reactivity in various chemical reactions suggests that it possesses functional groups amenable to selective transformations. The compound's ability to participate in base-promoted cycloaddition and radical-mediated reactions indicates a level of chemical stability and versatility that is valuable in synthetic chemistry .
Scientific Research Applications
Quantum Chemical Studies
A study by Pankratov et al. (2004) focused on the regioselectivity of bromination of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate. This work, incorporating both quantum chemical methods and experimental confirmation, established the conditions for bromination at specific positions of the benzannelated ring. These findings are significant for understanding the reactivity and potential applications of this compound in more complex chemicalsyntheses (Pankratov et al., 2004).
Photoreaction and Ring Expansion Studies
Research by Hasegawa (1997) investigated the photoreaction of related compounds with amines, highlighting radical cyclization and ring expansion reactions. This study is relevant for understanding the photochemical behavior of methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate and its potential in photoinduced electron transfer processes (Hasegawa, 1997).
Safety And Hazards
properties
IUPAC Name |
methyl 1-oxo-3,4-dihydro-2H-naphthalene-2-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O3/c1-15-12(14)10-7-6-8-4-2-3-5-9(8)11(10)13/h2-5,10H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDDRYTDEKAPAHE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40322516 | |
Record name | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
CAS RN |
7442-52-6 | |
Record name | 7442-52-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401457 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methyl 1-oxo-1,2,3,4-tetrahydronaphthalene-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40322516 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydro-2-carbomethoxy-1-oxonaphthalene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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